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Abstract

4,4'-Dimethylaminorex (4,4'-DMAR), a synthetic substituted oxazoline derivative, has
emerged as a novel psychoactive substance (NPS) with potent psychostimulant properties.[1]
This technical guide provides a comprehensive overview of the initial scientific investigations
into the psychoactive effects of 4,4'-DMAR. It consolidates key findings on its pharmacology,
mechanism of action, and toxicological profile, drawing from in vitro and in vivo studies. The
information is intended to serve as a foundational resource for researchers, scientists, and drug
development professionals engaged in the study of NPS and related compounds.

Introduction

First detected in the Netherlands in November 2012, 4,4'-DMAR s structurally related to
aminorex and 4-methylaminorex (4-MAR), both of which are controlled psychostimulants.[2][3]
The substance has been associated with numerous non-fatal intoxications and deaths across
Europe, often in combination with other drugs.[3][4] Initial investigations have focused on
elucidating its pharmacological profile to understand the basis of its psychoactive effects and
associated risks. This document synthesizes the currently available scientific data.

Pharmacology and Mechanism of Action
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In vitro studies have been pivotal in characterizing the pharmacological profile of 4,4'-DMAR.
The primary mechanism of action is the potent release of the monoamine neurotransmitters:
dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[5][6]

Monoamine Transporter Activity

4,4'-DMAR functions as a potent and efficacious substrate-type releaser at the dopamine
transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6]
Both the cis- and trans- isomers exhibit activity, though the cis--isomer is more commonly
identified in seized materials and biological samples.[3][4] The cis--isomer, in particular,
demonstrates a well-balanced and high potency for all three transporters.[7]

Vesicular Monoamine Transporter 2 (VMAT2) Interaction

Further studies have revealed that 4,4'-DMAR interacts with the vesicular monoamine
transporter 2 (VMAT2) with a potency similar to that of MDMA.[7][8] This interaction suggests a
potential for long-term neurotoxicity through the disruption of vesicular storage of monoamines.

[8]

Receptor Binding Affinity

Investigations into the binding affinities of 4,4-DMAR at various monoamine receptors have
shown negligible interaction, with Ki values greater than 2 uM.[9] This indicates that its primary
psychoactive effects are mediated through its action on monoamine transporters rather than
direct receptor agonism or antagonism.

Quantitative Data on Monoamine Transporter
Activity

The following tables summarize the quantitative data from in vitro studies, providing a
comparative perspective on the potency of 4,4'-DMAR isomers and other well-known
psychostimulants.

Table 1: Monoamine Releasing Potency (EC50, nM) of cis-4,4-DMAR and Comparator
Compounds in Rat Brain Synaptosomes
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Compound DAT (EC50, nM) NET (EC50, nM) SERT (EC50, nM)
cis-4,4'-DMAR 8611 269+59 185+2.8
d-Amphetamine 5.5 8.2 2602

Aminorex 9.1 15.1 414
cis-4-Methylaminorex 1.7 4.8 53.2

(S)-(+)-MDMA 143 98.3 85.0

Source:[4][5][6]

Table 2: Monoamine Releasing Potency (EC50, nM) of cis- and trans-4,4'-DMAR in Rat Brain
Synaptosomes

Isomer DAT (EC50, nM) NET (EC50, nM) SERT (EC50, nM)

cis-4,4'-DMAR 10.9 11.8 17.7

trans-4,4'-DMAR 24.4 31.6 59.9 (uptake inhibitor)
Source:[4]

Table 3: Monoamine Transporter Inhibition Potency (IC50, uM) of 4,4-DMAR in HEK 293 Cells

Compound DAT (IC50, pM) NET (IC50, uM) SERT (IC50, pM)

4,4'-DMAR <2 <2 <2

Source:[8][9]

Experimental Protocols

The following sections detail the methodologies employed in key in vitro and in vivo studies that
have been crucial in understanding the psychoactive properties of 4,4'-DMAR.
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In Vitro Monoamine Transporter Release Assay (Rat
Brain Synaptosomes)

This protocol is based on methodologies used to determine the monoamine-releasing
capabilities of 4,4'-DMAR.[5][6]

Objective: To measure the potency and efficacy of 4,4'-DMAR to evoke the release of
dopamine, norepinephrine, and serotonin from pre-loaded rat brain synaptosomes.

Materials:

Rat brain tissue (striatum for DAT, hippocampus for NET and SERT)

[*H]Dopamine, [3H]Norepinephrine, [*H]Serotonin

Test compounds: (x)-cis-4,4'-DMAR, d-amphetamine, aminorex, etc.

Krebs-phosphate buffer (pH 7.4)

Scintillation fluid and counter
Procedure:

e Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer.
Centrifuge the homogenate at low speed to remove cellular debris. Pellet the synaptosomes
from the supernatant by high-speed centrifugation. Resuspend the pellet in Krebs-phosphate
buffer.

o Radiolabel Loading: Incubate the synaptosomes with the respective radiolabeled
monoamine ([3H]DA, [BH]NE, or [3H]5-HT) to allow for uptake into the vesicles.

» Release Assay: Aliquots of the radiolabeled synaptosomes are incubated with increasing
concentrations of the test compounds (e.g., 4,4'-DMAR) or vehicle control.

o Termination and Measurement: The release reaction is terminated by rapid filtration. The
amount of radioactivity released into the supernatant is measured using liquid scintillation
counting.
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o Data Analysis: The amount of released radioactivity is expressed as a percentage of the total
radioactivity in the synaptosomes. EC50 values are calculated by non-linear regression
analysis of the concentration-response curves.

In Vitro Monoamine Transporter Inhibition Assay (HEK
293 Cells)

This protocol outlines the methodology used to assess the inhibitory effects of 4,4'-DMAR on
monoamine transporters expressed in human embryonic kidney (HEK) 293 cells.[9]

Objective: To determine the potency of 4,4'-DMAR to inhibit the uptake of monoamines by
human DAT, NET, and SERT.

Materials:

HEK 293 cells stably transfected with human DAT, NET, or SERT

[BH]Dopamine, [BH]Norepinephrine, [2H]Serotonin

Test compound: 4,4-DMAR

Appropriate cell culture media and buffers

Scintillation counter

Procedure:

e Cell Culture: Culture the transfected HEK 293 cells to confluence in appropriate multi-well
plates.

o Uptake Inhibition Assay: Pre-incubate the cells with various concentrations of 4,4'-DMAR or
vehicle.

« Initiation of Uptake: Add the respective radiolabeled monoamine to initiate the uptake
process.

» Termination of Uptake: After a defined incubation period, terminate the uptake by rapidly
washing the cells with ice-cold buffer.
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e Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation
counter.

o Data Analysis: Calculate the percentage of inhibition of uptake at each concentration of 4,4'-
DMAR. IC50 values are determined using non-linear regression.

In Vivo Behavioral and Physiological Studies in Mice

This protocol describes the general approach for assessing the acute toxic and behavioral
effects of 4,4-DMAR in an animal model.[10][11]

Objective: To characterize the dose-dependent physiological and neuro-behavioral effects of
4,4'-DMAR administration in mice.

Animals: Male CD-1 mice.

Procedure:

Drug Administration: Administer (z)cis-4,4'-DMAR intraperitoneally (i.p.) at a range of doses
(e.g., 0.1-60 mg/kg). A control group receives a vehicle injection.

o Behavioral Observation: Observe the mice for a set period (e.g., 60 minutes) for signs of
psychomotor agitation, aggression, and convulsions. The latency to the onset and the
duration of these behaviors are recorded.

» Physiological Monitoring: Monitor physiological parameters such as body temperature (for
hyperthermia), salivation, and sweating at regular intervals.

» Lethality Assessment: Record the number of deaths within a specified timeframe (e.g., 24
hours) to determine the lethal dose range.

o Data Analysis: Analyze the dose-response relationships for each observed parameter using
appropriate statistical methods (e.g., ANOVA).
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Caption: Mechanism of action of 4,4'-DMAR at the monoaminergic synapse.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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